2-(Difluoromethoxy)-1,3-difluorobenzene
Overview
Description
2-(Difluoromethoxy)-1,3-difluorobenzene is an organofluorine compound characterized by the presence of difluoromethoxy and difluorobenzene groups. Organofluorine compounds are known for their unique properties, including high thermal stability, chemical resistance, and significant modifications in biological behavior compared to their hydrogen-containing analogues . These properties make them valuable in various applications, including pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of 2-(Difluoromethoxy)-1,3-difluorobenzene typically involves the introduction of difluoromethoxy groups into aromatic compounds. One common method is the reaction of difluoromethyl ethers with aromatic compounds under specific conditions. For instance, the formation of X–CF₂H bonds where X is oxygen, nitrogen, or sulfur is conventionally achieved upon reaction with ClCF₂H . Additionally, various protocols have been developed to achieve X–H insertion with novel non-ozone depleting difluorocarbene reagents .
Chemical Reactions Analysis
2-(Difluoromethoxy)-1,3-difluorobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of a hydrogen atom with a difluoromethoxy group.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to the formation of various products.
Cross-Coupling Reactions: These reactions involve the formation of carbon-carbon bonds, often using palladium catalysts.
Scientific Research Applications
2-(Difluoromethoxy)-1,3-difluorobenzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-1,3-difluorobenzene involves its interaction with molecular targets and pathways in biological systems. The difluoromethoxy group can form hydrogen bonds, which play a crucial role in the compound’s biological activity . Additionally, the compound’s unique structure allows it to interact with specific enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
2-(Difluoromethoxy)-1,3-difluorobenzene can be compared with other similar compounds, such as:
1-Bromo-4-(difluoromethoxy)benzene: This compound exhibits similar reactivity and is used in cross-coupling reactions.
Difluoromethoxylated Ketones: These compounds are used as building blocks for the synthesis of nitrogen-containing heterocycles.
Difluoromethylated Pyrazoles: These compounds exhibit antifungal activity due to the hydrogen bonding of the difluoromethylene group.
Properties
IUPAC Name |
2-(difluoromethoxy)-1,3-difluorobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4O/c8-4-2-1-3-5(9)6(4)12-7(10)11/h1-3,7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEGXTQCXQHKOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)OC(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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